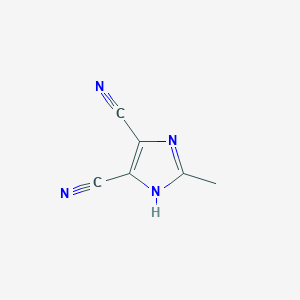

2-methyl-1H-imidazole-4,5-dicarbonitrile

Descripción

Significance of Imidazole (B134444) Derivatives in Contemporary Research

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a crucial structural motif found in many biologically and technologically important molecules. mdpi.comchemicalbook.com Its derivatives are the subject of intense research due to their wide spectrum of applications. In medicinal chemistry, the imidazole ring is a key component in numerous FDA-approved drugs, including antifungal agents, anticancer therapies, and antimicrobial compounds. vibrantpharma.comsigmaaldrich.com The electron-rich nature of the imidazole core allows it to bind effectively with various enzymes and receptors, making it a valuable scaffold in drug design. vibrantpharma.com

Beyond pharmaceuticals, imidazole derivatives are fundamental building blocks in materials science. They are used in the synthesis of ionic liquids, catalysts, and polymers. sigmaaldrich.com The ability of the imidazole nitrogen atoms to coordinate with metal ions has led to their use in the development of metal-organic frameworks (MOFs) and as complexing agents. sigmaaldrich.com The high nitrogen content of some imidazole derivatives also makes them attractive for the development of high-energy materials. The vast and varied pharmacological and material science applications of the imidazole scaffold underscore its importance in contemporary chemical research. mdpi.comchemicalbook.com

Structural Features and Electronic Configuration of 2-Methyl-1H-imidazole-4,5-dicarbonitrile

This compound is a trisubstituted imidazole featuring a methyl group at the C2 position and two nitrile (cyano) groups at the C4 and C5 positions. The core of the molecule is the planar, aromatic imidazole ring, which conforms to Hückel's rule with a sextet of π electrons.

The most prominent features of this molecule are the two nitrile groups. These groups are strongly electron-withdrawing, which significantly influences the electronic properties of the imidazole ring. This electron-withdrawing effect reduces the electron density of the aromatic system compared to unsubstituted imidazole. Computational studies on related dicyanoimidazole structures, such as 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), show that the regions around the nitrile nitrogen atoms possess a strong negative electrostatic potential. mdpi.com This electronic arrangement makes the nitrile groups potential sites for nucleophilic attack or for coordination with electrophilic species. The methyl group at the C2 position is an electron-donating group, which slightly counteracts the effect of the nitrile substituents and can influence the molecule's reactivity and steric profile.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₄N₄ |

| Molecular Weight | 132.12 g/mol |

| Key Features | Planar aromatic imidazole ring, Two electron-withdrawing nitrile groups, One electron-donating methyl group |

Note: Molecular weight is a calculated value.

Overview of Academic Research Trajectories and Potential

While specific research on this compound is not extensively documented in publicly available literature, its structure allows for the extrapolation of several promising research trajectories based on studies of analogous compounds.

Synthetic Chemistry: A primary research avenue is the development of efficient synthetic routes. General methods for synthesizing 2-substituted-4,5-dicarbonitrile imidazoles often involve the condensation of 2,3-diaminomaleonitrile with an appropriate aldehyde. mdpi.com For the synthesis of the 2-methyl derivative, this would likely involve acetaldehyde (B116499) as the aldehyde reactant. Research could focus on optimizing reaction conditions, catalysts, and yields for this specific transformation.

Medicinal Chemistry and Chemical Biology: The dicyanoimidazole scaffold is a precursor to imidazole-4,5-dicarboxamides, which have been investigated as potential kinase inhibitors by mimicking the purine (B94841) structure of ATP. nih.gov Therefore, this compound could serve as a key intermediate for creating libraries of novel dicarboxamide derivatives for screening against various protein kinases implicated in diseases like cancer.

Materials Science: The high nitrogen content and the presence of cyano groups suggest potential applications in the field of energetic materials. The nitrile groups can be converted into tetrazole rings through cycloaddition reactions, a common strategy for increasing the nitrogen content and energy density of a compound. mdpi.com The resulting 2-methyl-di(tetrazolyl)imidazole would be a high-nitrogen compound with potential use as a gas generant or in environmentally friendly pyrotechnics. mdpi.com

Coordination Chemistry: The nitrogen atoms of both the imidazole ring and the nitrile groups can act as ligands, making the molecule a candidate for constructing novel coordination polymers and metal-organic frameworks (MOFs). Research could explore its coordination behavior with various metal ions to create materials with interesting catalytic, magnetic, or porous properties.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4/c1-4-9-5(2-7)6(3-8)10-4/h1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAVNOQDMHVDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397262 | |

| Record name | 2-methyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40056-53-9 | |

| Record name | 2-methyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Derivatization and Chemical Reactivity of 2 Methyl 1h Imidazole 4,5 Dicarbonitrile

Nucleophilic Transformations of Nitrile Functionalities

The electron-withdrawing nature of the imidazole (B134444) ring and the inherent polarity of the carbon-nitrogen triple bond make the nitrile carbons highly electrophilic. libretexts.orgopenstax.org This characteristic renders them susceptible to attack by a wide array of nucleophiles, providing pathways to a variety of functional group interconversions.

One of the most fundamental transformations of nitriles is their hydrolysis to amides and subsequently to carboxylic acids. libretexts.orgopenstax.org This can be achieved under either acidic or basic conditions. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the nitrile carbon, forming an intermediate that tautomerizes to an amide. chemistrysteps.comyoutube.com Further hydrolysis of the amide yields the corresponding carboxylic acid. openstax.orgchemistrysteps.com

For 2-methyl-1H-imidazole-4,5-dicarbonitrile, the stepwise hydrolysis presents a synthetic challenge and an opportunity for selective functionalization. Controlling the reaction conditions is crucial to isolate the intermediate diamide, 2-methyl-1H-imidazole-4,5-dicarboxamide, or the mono-amide mono-nitrile derivative, without proceeding to the fully hydrolyzed product, 2-methyl-1H-imidazole-4,5-dicarboxylic acid. Selective hydration can often be achieved using base-catalyzed conditions with reagents like sodium hydroxide (NaOH), which can favor amide formation over complete hydrolysis to the carboxylic acid. rsc.org The dicarboxylic acid derivative is a valuable scaffold in its own right, readily derivatized with amines to produce imidazole-4,5-dicarboxamides. nih.gov

Table 1: Illustrative Conditions for Selective Hydration

| Reagent/Conditions | Expected Major Product | Functional Group Transformation |

|---|---|---|

| H₂O₂, mild base (e.g., K₂CO₃) | 2-methyl-1H-imidazole-4,5-dicarboxamide | -C≡N → -C(=O)NH₂ |

| Conc. H₂SO₄, H₂O, heat | 2-methyl-1H-imidazole-4,5-dicarboxylic acid | -C≡N → -COOH |

The electrophilic carbon of the nitrile groups can react with organometallic nucleophiles, such as Grignard or organolithium reagents. chemistrysteps.com This reaction provides a powerful method for carbon-carbon bond formation. The initial nucleophilic addition results in an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.orgopenstax.orglibretexts.org Applying this to this compound could yield di-ketone derivatives, significantly expanding the molecular complexity.

Furthermore, the nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org This reaction proceeds through the nucleophilic addition of a hydride ion, typically requiring two equivalents to reduce the triple bond to a single bond, ultimately yielding a diamine derivative after protonation. chemistrysteps.comlibretexts.org

Table 2: Nucleophilic Addition Reactions to Nitrile Groups

| Reagent | Intermediate | Final Product after Hydrolysis | Product Class |

|---|---|---|---|

| 1. R-MgBr (Grignard) 2. H₃O⁺ | Imine anion | Di-ketone | Ketone |

Imidazole Ring Modifications and Transformations

The imidazole core, being an aromatic heterocycle, is generally stable. However, its reactivity can be modulated for further structural modifications.

The imidazole ring is relatively resistant to oxidation and reduction due to its aromatic character. Standard catalytic hydrogenation would preferentially reduce the nitrile groups over the imidazole ring. Harsh oxidation conditions can lead to ring cleavage. Specific reagents are often required to modify the imidazole core without degrading the entire molecule. For instance, certain peroxy acids might lead to the formation of N-oxides, but such reactions are highly substrate-dependent. In general, transformations targeting the imidazole core of this compound would likely require specialized catalytic systems designed to overcome the inherent stability of the aromatic ring.

The adjacent positioning of the two nitrile groups at the C4 and C5 positions makes this molecule an excellent precursor for synthesizing fused, annulated heterocyclic systems. This arrangement is analogous to that in phthalonitriles, which are widely used in the synthesis of phthalocyanines and other macrocycles.

By reacting this compound with various reagents, a range of fused heterocycles can be formed. For example, reaction with hydrazine (B178648) could lead to the formation of a fused pyridazine (B1198779) ring, while reaction with 1,2-diamines could yield a fused pyrazine (B50134) system. These cyclization reactions often proceed via initial nucleophilic attack at one nitrile group, followed by an intramolecular cyclization onto the second nitrile. Such strategies are fundamental in materials science and medicinal chemistry for creating complex, nitrogen-rich polycyclic aromatic systems.

N-Substitution Strategies for Structural Diversification

The proton on the N1 nitrogen of the imidazole ring is acidic (pKaH of the imidazolium (B1220033) ion is around 7), allowing for deprotonation with a suitable base to form an imidazolate anion. nih.gov This anion is a potent nucleophile and can readily react with various electrophiles, providing a straightforward method for N-functionalization.

N-alkylation is a common strategy and is typically achieved by reacting the imidazole with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). derpharmachemica.comderpharmachemica.com This reaction is generally efficient and allows for the introduction of a wide variety of alkyl and benzyl (B1604629) groups at the N1 position. researchgate.netresearchgate.net Similarly, N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings, using aryl halides as the electrophile. nih.gov

Table 3: Representative N-Substitution Reactions

| Electrophile | Base | Solvent | Product Type |

|---|---|---|---|

| Benzyl bromide | K₂CO₃ | Acetonitrile | N-alkylated imidazole |

| Iodobenzene | CuI / K₃PO₄ | DMF | N-arylated imidazole |

This N-substitution is a critical step for tuning the steric and electronic properties of the molecule, which can be essential for applications in areas like the development of ligands for coordination chemistry or as building blocks for pharmacologically active compounds.

Reactivity with Electron-Deficient Olefins and Other Dipolarophiles

The reactivity of this compound with electron-deficient olefins and other dipolarophiles is a subject of significant interest in the synthesis of novel heterocyclic systems. While direct experimental studies on this specific compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of structurally related 4,5-dicyanoimidazoles and other electron-deficient heterocyclic systems. The presence of two electron-withdrawing nitrile groups at the 4 and 5 positions of the imidazole ring profoundly influences its electronic properties, suggesting a distinct reactivity profile in cycloaddition reactions.

The imidazole ring system can potentially participate in 1,3-dipolar cycloadditions, a powerful class of reactions for the construction of five-membered heterocyclic rings. In such reactions, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) in a concerted fashion. The electronic nature of the substituents on both the 1,3-dipole and the dipolarophile dictates the feasibility and regioselectivity of the reaction.

A notable analogue, 2-diazo-4,5-dicyanoimidazole, has been investigated in dipolar cycloaddition reactions. Studies have shown its reaction with 1,1-dimethoxyethylene and 2,3-dimethylbuta-1,3-diene, where it is proposed that the reaction proceeds through the nitrene form of the diazo compound. This highlights the capacity of the 4,5-dicyanoimidazole (B129182) core to undergo cycloadditions.

The electron-deficient nature of the this compound ring, due to the dicyano substitution, suggests that it could behave as a potent dipolarophile in reactions with electron-rich dipoles. Furthermore, the imidazole core itself can be a precursor to 1,3-dipolar species. For instance, the generation of azomethine ylides from imidazoles is a known strategy for subsequent cycloaddition reactions.

Moreover, the reactivity of other electron-deficient dicyano-heterocycles, such as 4,5-dicyanopyridazine, provides valuable insights. This compound has demonstrated surprising reactivity as a heterocyclic azadiene in inverse electron-demand Diels-Alder reactions with various dienophiles, including alkenes and alkynes. This suggests that this compound might also exhibit enhanced reactivity towards electron-rich olefins in [4+2] cycloadditions, where the imidazole ring would act as the diene component.

The following tables summarize the reactivity of analogous dicyano-heterocyclic compounds with various dipolarophiles, offering a predictive framework for the potential reactions of this compound.

Detailed Research Findings

Table 1: Cycloaddition Reactions of an Analogous Dicyanoimidazole Derivative

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Diazo-4,5-dicyanoimidazole | 1,1-Dimethoxyethylene | Proposed cycloadduct via nitrene intermediate | acs.org |

| 2-Diazo-4,5-dicyanoimidazole | 2,3-Dimethylbuta-1,3-diene | Proposed cycloadduct via nitrene intermediate | acs.org |

Table 2: Inverse Electron-Demand Diels-Alder Reactions of an Analogous Dicyano-Heterocycle (4,5-Dicyanopyridazine)

| Dienophile | Product Type | Observations | Reference |

| Alkenes | Dicyanocyclohexa-1,3-dienes | Demonstrates surprising reactivity as a heterocyclic azadiene. | researchgate.net |

| Alkynes | Substituted Phthalonitriles | Effective for the synthesis of substituted aromatic systems. | researchgate.net |

| Enamines | Substituted Phthalonitriles | Undergoes efficient cycloaddition followed by elimination. | researchgate.net |

Structural Elucidation and Spectroscopic Characterization Techniques

Single Crystal X-ray Diffraction Analysis

Information regarding the single-crystal X-ray diffraction of 2-methyl-1H-imidazole-4,5-dicarbonitrile is not available in the searched scientific literature. This technique is fundamental for definitively determining the molecular geometry, bond lengths, bond angles, and conformational aspects of a crystalline compound. Furthermore, an analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding networks, cannot be conducted without these experimental results.

Vibrational Spectroscopy Investigations

Detailed experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy for this compound are not publicly available. FT-IR spectroscopy is essential for identifying the characteristic functional groups present in the molecule by observing their vibrational frequencies. Similarly, Raman spectroscopy provides complementary information on the vibrational modes and is particularly useful for analyzing the symmetry and structure of the molecule. Without access to the spectra and corresponding peak assignments, a robust analysis of its vibrational properties is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectroscopic data for this compound, including chemical shifts, coupling constants, and signal assignments, have not been found in the available literature. NMR spectroscopy is a powerful tool for elucidating the precise electronic environment of the hydrogen and carbon atoms within the molecule, confirming its connectivity and structural details. The absence of this data precludes a detailed discussion of its magnetic resonance characteristics.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom in this compound.

The ¹H NMR spectrum is expected to be relatively simple. The protons of the methyl group attached to the C2 position of the imidazole (B134444) ring would appear as a distinct singlet, as there are no adjacent protons to cause splitting. The proton attached to the nitrogen (the N-H or imino proton) would likely appear as a broad singlet, with a chemical shift that is sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The carbon atoms of the two nitrile groups (-C≡N) are expected to resonate at a characteristic downfield position. The imidazole ring itself will show three distinct carbon signals: the C2 carbon bonded to the methyl group, and the two equivalent carbons at the C4 and C5 positions, which are bonded to the nitrile groups. The methyl group's carbon will appear at a typical upfield chemical shift. Based on data from similar imidazole derivatives, the expected chemical shifts can be estimated. rsc.orgspectrabase.comchemicalbook.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | ~ 2.4 | ~ 14 |

| N-H | Variable (broad singlet) | - |

| C2 | - | ~ 145-150 |

| C4, C5 | - | ~ 108-112 |

| -CN | - | ~ 114-116 |

Note: These are estimated chemical shift values. Actual values may vary based on the solvent and experimental conditions.

Application of Advanced NMR Techniques for Structural Confirmation

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are employed for unequivocal structural confirmation by establishing connectivity between atoms. ipb.ptmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals to the carbon atoms they are directly attached to. For this compound, an HSQC spectrum would show a clear correlation between the methyl protons' signal and the methyl carbon's signal.

Correlation Spectroscopy (COSY): This proton-proton correlation experiment would primarily serve to confirm the absence of spin-spin coupling for the methyl and N-H protons, as they are isolated spin systems in this molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure from its fragmentation patterns. whitman.edu For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.

Under electron ionization (EI), the molecule is expected to show a distinct molecular ion peak (M⁺). The fragmentation of this ion provides structural clues. libretexts.orgchemguide.co.uk The stable aromatic imidazole ring would likely remain intact in many fragmentation pathways. researchgate.net Common fragmentation patterns could include:

Loss of a hydrogen radical to form an [M-1]⁺ ion.

Loss of a methyl radical (•CH₃) from the C2 position.

Loss of a hydrogen cyanide (HCN) molecule, a common fragmentation for nitrile-containing compounds.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Ion | Proposed Fragmentation |

| [M]⁺ | Molecular Ion |

| [M-1]⁺ | Loss of a hydrogen radical |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| [M-27]⁺ | Loss of hydrogen cyanide (HCN) |

Electronic Absorption and Luminescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated imidazole ring system. researchgate.netresearchgate.net The presence of two electron-withdrawing cyano groups on the imidazole ring would likely cause a shift in the absorption maxima compared to unsubstituted imidazole. mdpi.com Imidazole itself has a characteristic absorption peak which is attributed to a π → π* electron transition. researchgate.net Another transition, n → π*, is also possible due to the non-bonding electrons on the nitrogen atoms. researchgate.net

Luminescence spectroscopy (fluorescence and phosphorescence) can provide further information about the molecule's excited states after it absorbs light. The efficiency and wavelength of any emission would be dependent on the rigidity of the structure and the nature of the lowest energy excited state. The specific luminescence properties would require experimental investigation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Molecular Design

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used for predicting the properties of molecules like substituted imidazoles.

Geometry Optimization and Prediction of Electronic Structure

A fundamental step in any computational analysis is geometry optimization. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy structure of 2-methyl-1H-imidazole-4,5-dicarbonitrile would be determined. This process calculates the optimal bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting data would be presented in a table similar to the hypothetical one below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | Data not available |

| C2-N3 | Data not available | |

| N3-C4 | Data not available | |

| C4-C5 | Data not available | |

| C5-N1 | Data not available | |

| Bond Angle (°) | N1-C2-N3 | Data not available |

| C2-N3-C4 | Data not available | |

| N3-C4-C5 | Data not available |

Vibrational Frequency Analysis and Potential Energy Distribution (PED) Calculations

Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory. This calculation confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode would be assigned based on the Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode. This allows for a detailed understanding of the molecule's vibrational behavior.

Molecular Orbital Theory and Reactivity Indices

Molecular Orbital Theory provides a framework for understanding the electronic properties and chemical reactivity of molecules.

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity can be predicted using Fukui functions , which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. Mulliken charge distributions would also be calculated to determine the partial charge on each atom, providing further insight into local electronic properties.

Table 3: Hypothetical Global Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Softness (S) | 1 / η | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |

Electrostatic Potential (MEP) Surface Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential. An MEP map for this compound would reveal the most likely sites for intermolecular interactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide valuable information about its structural flexibility, intermolecular interactions, and behavior in different solvent environments.

Conformational analysis, often performed in conjunction with MD simulations or as a standalone quantum chemical calculation, would identify the most stable three-dimensional arrangements of the molecule. The imidazole (B134444) ring itself is largely planar, but the orientation of the methyl and dicarbonitrile groups can vary. Identifying the lowest energy conformers is crucial for understanding the molecule's reactivity and its interactions with other molecules.

Key areas of investigation through MD simulations and conformational analysis would include:

Tautomerism: Imidazole derivatives can exist in different tautomeric forms. Computational studies can predict the relative energies and stability of the possible tautomers of this compound.

Solvent Effects: MD simulations can model the behavior of the compound in various solvents, providing insights into its solubility and the arrangement of solvent molecules around it.

Intermolecular Interactions: These simulations can elucidate the nature and strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical in determining the solid-state structure and bulk properties of the material.

The table below summarizes the potential applications of these computational methods for this compound.

| Computational Method | Investigated Properties | Potential Insights |

| Molecular Dynamics (MD) | Structural dynamics, solvent interactions, thermal stability. | Understanding of the molecule's behavior in different environments and its aggregation tendencies. |

| Conformational Analysis | Stable conformers, rotational barriers of substituent groups. | Identification of the most likely shapes the molecule will adopt, which influences its chemical and biological activity. |

| Quantum Chemistry | Tautomeric stability, electronic properties (HOMO-LUMO gap), electrostatic potential. | Prediction of the most stable tautomer and regions of the molecule susceptible to electrophilic or nucleophilic attack. |

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical chemistry provides a powerful toolkit to investigate the mechanisms of chemical reactions, including the synthesis of this compound. While specific theoretical studies on the reaction pathways for this compound are not readily found, general principles of imidazole synthesis can be explored computationally to understand its formation.

The synthesis of substituted imidazoles can often proceed through several different routes. Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to model these reaction pathways. Such studies can determine the transition state structures, activation energies, and reaction thermodynamics for each step. This information helps in identifying the most plausible reaction mechanism and can guide the optimization of synthetic procedures.

Plausible synthetic routes for this compound that could be investigated theoretically include:

From Diaminomaleonitrile (B72808): A common precursor for 4,5-dicyanoimidazoles is diaminomaleonitrile (DAMN). The reaction of DAMN with a suitable C2 source, in this case, a reagent that can provide the 2-methyl group, is a likely synthetic pathway. Theoretical studies could model the cyclization and subsequent aromatization steps.

Multi-component Reactions: Many imidazole syntheses involve the condensation of an aldehyde, an amine, and a 1,2-dicarbonyl compound (or its equivalent). Theoretical calculations can help to understand the regioselectivity and efficiency of such reactions.

The following table outlines theoretical approaches to studying the reaction mechanisms for the synthesis of this compound.

| Theoretical Approach | Focus of Study | Information Gained |

| Transition State Theory | Locating transition state structures and energies. | Determining the rate-limiting step and the overall feasibility of a proposed reaction pathway. |

| Reaction Path Following | Mapping the minimum energy path from reactants to products. | Detailed understanding of the geometric and electronic changes that occur during the reaction. |

| Thermodynamic Calculations | Calculating the enthalpy and Gibbs free energy of reaction. | Predicting the spontaneity and equilibrium position of the reaction. |

Coordination Chemistry and Supramolecular Assemblies

Ligand Design Principles and Coordination Potential of 2-Methyl-1H-imidazole-4,5-dicarbonitrile

The potential of this compound as a ligand in coordination chemistry is rooted in the electronic and steric properties of its imidazole (B134444) ring and cyano substituents.

Theoretically, this compound possesses multiple potential coordination sites, rendering it a multidentate ligand. The primary donor atoms are the two nitrogen atoms of the imidazole ring and the two nitrogen atoms of the 4,5-dicarbonitrile groups.

Imidazole Nitrogen Atoms: The imidazole ring contains two nitrogen atoms. The pyridine-like nitrogen (at the 3-position) is a strong σ-donor and is readily available for coordination with a metal center. The pyrrole-like nitrogen (at the 1-position), which bears a hydrogen atom, can also participate in coordination upon deprotonation, leading to the formation of an imidazolate bridge between metal centers.

Nitrile Nitrogen Atoms: The two cyano groups (-C≡N) appended to the imidazole core at the 4 and 5 positions introduce additional coordination sites. The nitrogen atom of a nitrile group has a lone pair of electrons and can coordinate to a metal ion in either a terminal (end-on) or a bridging fashion.

This combination of donor atoms could allow the ligand to act as a bidentate, tridentate, or even tetradentate ligand, depending on the reaction conditions and the nature of the metal ion.

The strong electron-withdrawing nature of the two cyano groups is expected to significantly influence the electronic properties of the imidazole ring. This would decrease the basicity of the pyridine-like nitrogen atom, potentially affecting its affinity for metal ions compared to simpler imidazole ligands. However, the chelate effect, should the ligand coordinate through both an imidazole nitrogen and a nitrile nitrogen, could enhance the stability of the resulting metal complex.

The presence of multiple coordination sites with different electronic and steric environments could lead to selectivity for certain metal ions. For instance, hard metal ions might prefer coordination with the harder imidazole nitrogen, while softer metal ions might show a preference for the softer nitrile nitrogen donors. The rigid planar structure of the ligand would also impose geometric constraints on the resulting coordination sphere.

Synthesis and Structural Diversity of Metal-Organic Compounds

While no specific metal-organic compounds of this compound are reported, their synthesis would likely follow established methods for the preparation of coordination polymers and MOFs.

The multidentate nature of this compound makes it a promising candidate for the construction of extended one-, two-, or three-dimensional coordination polymers and MOFs. By bridging multiple metal centers, it could act as a versatile linker. The choice of metal precursor and reaction conditions (e.g., solvent, temperature, and pH) would be critical in directing the dimensionality and structure of the resulting framework. For example, solvothermal synthesis methods, commonly employed for MOF construction, could facilitate the formation of crystalline, porous materials.

The final topology of a coordination network is governed by the interplay of the coordination geometry of the metal ion and the connectivity and geometry of the organic ligand. The rigid, planar nature of this compound, combined with its multiple coordination vectors, could lead to the formation of predictable and controllable network topologies. Furthermore, non-covalent interactions, such as π-π stacking between the imidazole rings of adjacent ligands, could play a significant role in the self-assembly process and the stabilization of the final solid-state architecture.

Advanced Characterization of Coordination Complexes and Frameworks

Should coordination complexes and frameworks of this compound be synthesized, a suite of advanced characterization techniques would be necessary to elucidate their structure and properties.

Powder X-ray Diffraction (PXRD): PXRD would be used to confirm the phase purity of the bulk synthesized material and to compare the experimental diffraction pattern with that simulated from single-crystal X-ray data.

Infrared (IR) and Raman Spectroscopy: These techniques would be crucial for probing the coordination environment of the ligand. A shift in the stretching frequency of the C≡N and C=N bonds upon coordination to a metal ion would provide direct evidence of metal-ligand interaction.

Thermogravimetric Analysis (TGA): TGA would be employed to assess the thermal stability of the resulting coordination polymers or MOFs and to identify the temperature ranges of decomposition.

Elemental Analysis: This would be used to determine the empirical formula of the synthesized compounds, confirming the metal-to-ligand ratio.

The table below summarizes the key characterization techniques and the information they would provide.

| Characterization Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths and angles, coordination geometry, network topology |

| Powder X-ray Diffraction (PXRD) | Phase purity, structural identification of bulk material |

| Infrared (IR) and Raman Spectroscopy | Confirmation of ligand coordination through shifts in vibrational frequencies (e.g., C≡N, C=N) |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile |

| Elemental Analysis | Empirical formula and metal-to-ligand ratio |

Crystallographic Investigations of Metal-Ligand Architectures

Two notable examples are the complexes formed with Zinc(II) and Cobalt(II), synthesized through normal temperature diffusion methods. figshare.com

The Zinc(II) complex, with the formula {[Zn₂(IMDN)₄(H₂O)₃]·(H₂O)₃}, showcases a structure where two different coordination environments for the Zn(II) ions are present. figshare.com One zinc ion is four-coordinated, while the other is six-coordinated. figshare.com In contrast, the Cobalt(II) complex, [Co(IMDN)₂(H₂O)₂]n, features a six-coordinated central Co(II) ion. figshare.com Both of these complexes form one-dimensional chain structures, which are further connected by hydrogen bonds to create three-dimensional networks. figshare.com

It is also noted that 2H-imidazole-4,5-dicarbonitrile can serve as a precursor for the in situ generation of other ligands, such as 2H-imidazole-4,5-dicarboxylic acid (H₃IMDC) and 4,5-di(1H-tetrazol-5-yl)-2H-imidazole (H₃DTIM), leading to the formation of three-dimensional open frameworks with zinc. figshare.com

| Parameter | {[Zn₂(IMDN)₄(H₂O)₃]·(H₂O)₃} | [Co(IMDN)₂(H₂O)₂]n |

|---|---|---|

| Formula | C₂₀H₁₈N₁₆O₆Zn₂ | C₁₀H₈CoN₈O₂ |

| Crystal System | Not specified | Not specified |

| Coordination Environment | One Zn(II) is four-coordinated, one is six-coordinated | Six-coordinated Co(II) |

| Overall Structure | 1D chain extended to 3D via H-bonds | 1D chain extended to 3D via H-bonds |

Spectroscopic Signatures of Complexation and Electronic Interactions

Spectroscopic techniques are crucial for understanding the electronic interactions and confirming the coordination of this compound to metal centers. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and elemental analysis are typically employed to characterize these complexes.

For the synthesized Zinc(II) and Cobalt(II) complexes, elemental analysis has been used to confirm their chemical formulas. figshare.com FTIR spectroscopy helps in identifying the vibrational modes of the ligand and their shifts upon coordination to the metal ion, providing evidence of the metal-ligand bond formation.

Functional Properties of Coordination Assemblies

The coordination assemblies of this compound exhibit functional properties that are of interest for various applications. These properties are a direct consequence of the interplay between the metal ions and the organic ligand within the supramolecular structure.

Photoluminescence

The Zinc(II) complex of this compound, {[Zn₂(IMDN)₄(H₂O)₃]·(H₂O)₃}, has been investigated for its fluorescent properties in the solid state. figshare.com This complex exhibits luminescence, a property that is of significant interest for applications in sensing, optoelectronics, and bio-imaging. The emission is a result of electronic transitions within the coordinated structure, which can be influenced by the nature of the metal ion and the ligand.

Gas Adsorption Selectivity

There is currently a lack of specific research data on the gas adsorption selectivity of coordination assemblies derived solely from this compound. While metal-organic frameworks (MOFs) are generally studied for gas adsorption and separation, specific studies focusing on materials constructed with this particular dinitrile ligand are not prevalent in the available scientific literature. nih.gov

Catalytic Activity

Similarly, information regarding the catalytic activity of coordination assemblies based on this compound is not well-documented in existing research. While coordination polymers and MOFs are a significant area of research in catalysis, specific examples utilizing this ligand for catalytic applications have not been extensively reported.

Applications in Advanced Materials Science

High-Nitrogen Energetic Materials Research and Development

The imidazole (B134444) framework is a recognized "explosophoric" unit in the design of high-energy density materials (HEDMs) due to its high heat of formation, significant nitrogen content, and aromatic stability. nih.gov The dinitrile substitution further enhances its potential by increasing the nitrogen content and providing reactive sites for the synthesis of even more nitrogen-rich derivatives.

The 1H-imidazole-4,5-dicarbonitrile scaffold is a key starting point for synthesizing advanced energetic materials. A notable example is the synthesis of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), a high-nitrogen compound derived from commercially available 2-amino-1H-imidazole-4,5-dicarbonitrile. mdpi.com The synthesis involves diazotization of the 2-amino precursor followed by a coupling reaction. mdpi.com

The presence of nitrile groups on the 2-methyl-1H-imidazole-4,5-dicarbonitrile ring offers a direct pathway to creating derivatives with exceptionally high nitrogen content. One promising route is the [2+3] dipolar azide-nitrile cycloaddition reaction. mdpi.com This reaction converts the nitrile functionalities into tetrazole rings, which are well-established energetic moieties. The resulting tetrazolo-congeners would possess a significantly higher nitrogen content and a large positive heat of formation, both of which are critical attributes for powerful and efficient energetic materials. mdpi.com The introduction of nitro groups into the imidazole ring is another common strategy to increase the energy density and oxygen balance of the resulting compounds. mdpi.comnih.gov

A critical parameter for any energetic material is its thermal stability, as it dictates its safety, storage, and handling. Imidazole-based energetic materials are known for their considerable stability, a result of the aromaticity and electron delocalization within the imidazole ring. mdpi.com

Derivatives of imidazole-4,5-dicarbonitrile exhibit excellent thermal properties. For instance, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) shows a very high decomposition temperature, with an onset at 368.7 °C and a peak at 370.2 °C (at a heating rate of 5 °C min⁻¹). mdpi.com The large delocalization of electrons across the TCAD structure contributes to this remarkable thermal robustness. mdpi.com Kinetic studies of its thermal decomposition reveal a very high apparent activation energy, calculated to be around 480 kJ mol⁻¹, indicating a slow decomposition rate under normal conditions and a high barrier to thermal initiation. mdpi.com Similarly, other energetic materials based on fused nitroimidazole rings also exhibit high decomposition temperatures, often exceeding 290 °C. mdpi.com

| Compound | Decomposition Onset (°C) | Decomposition Peak (°C) | Apparent Activation Energy (kJ mol⁻¹) | Source |

|---|---|---|---|---|

| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) | 368.7 | 370.2 | ~480 | mdpi.com |

Electronic and Photonic Materials

The imidazole-4,5-dicarbonitrile moiety possesses a moderate electron-accepting capability, making it a valuable component in the design of "push-pull" or donor-π-acceptor (D-π-A) systems. beilstein-journals.org These systems are fundamental to the development of materials with tailored electronic and optical properties for applications in optoelectronics.

In D-π-A molecules, the imidazole-4,5-dicarbonitrile unit can function as the electron-acceptor (A) terminus. It is connected to an electron-donating (D) group, such as an N,N-dimethylaminophenyl group, through a π-conjugated linker. nih.gov This molecular architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is the basis for their unique optical properties. beilstein-journals.orgnih.gov

Such chromophores are investigated for their potential use in organic light-emitting diodes (OLEDs), nonlinear optics, and fluorescent sensors. consensus.apprsc.org The design flexibility, allowing for various donor groups and π-linkers to be paired with the dicyanoimidazole acceptor, enables fine-tuning of the resulting material's absorption and emission characteristics. beilstein-journals.orgnih.gov

The photophysical properties of D-π-A fluorophores based on the imidazole-4,5-dicarbonitrile acceptor are highly dependent on their molecular structure and environment. Research has shown that by varying the π-linker between the donor and acceptor moieties, the absorption and emission wavelengths can be systematically adjusted. nih.gov

These materials typically exhibit a longest-wavelength absorption band in the 300 to 400 nm range. nih.gov They are often highly fluorescent, particularly in non-polar solvents and solid polymer matrices, with fluorescence quantum yields that can approach 1.0. nih.gov A key feature of these chromophores is their large Stokes shift (the difference between the absorption and emission maxima), which can range from 4,000 to 8,000 cm⁻¹. This large shift indicates a significant change in molecular geometry and electronic distribution between the ground and excited states, a hallmark of efficient ICT. nih.gov However, their fluorescence is often quenched in polar protic solvents like methanol, a phenomenon that can be exploited for sensing applications. nih.gov

| Solvent/Matrix | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (cm⁻¹) | Source |

|---|---|---|---|---|---|

| Cyclohexane | 350-390 | 380-480 | 0.2 - 1.0 | 4,000 - 8,000 | nih.gov |

| Chloroform | 360-400 | 420-500 | 0.2 - 1.0 | ||

| Polymer Matrices | 360-400 | 420-500 | 0.2 - 1.0 |

Note: Ranges cover several derivatives with different π-linkers.

Precursors for Novel Heterocyclic Scaffolds in Material Applications

Beyond its direct use in functional materials, this compound is a valuable intermediate for the synthesis of more complex heterocyclic systems. The two nitrile groups are highly versatile functional handles that can participate in a wide array of chemical transformations.

As mentioned in the context of energetic materials, the conversion of the dinitrile into a ditetrazole structure via cycloaddition with azides is a powerful method for creating new, highly functionalized heterocyclic scaffolds. mdpi.com The resulting tetrazole rings are not only useful in energetic materials but also find applications in medicinal chemistry and as ligands in coordination chemistry.

Furthermore, the nitrile groups can undergo reactions such as addition of nucleophiles. For example, the reaction of 4,5-dicyanoimidazole (B129182) with acrylonitrile (B1666552) leads to the formation of a new polycyano-substituted imidazole derivative. nih.gov This demonstrates the potential of the dicarbonitrile compound to act as a platform for building larger, more complex molecules with tailored properties for various material applications.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-methyl-1H-imidazole-4,5-dicarbonitrile with high purity?

- Methodology : The compound can be synthesized via cyclization reactions using precursors like 2,3-diamino-2-butenedinitrile and methyl-substituted orthoesters. For example, reacting 2,3-diamino-2-butenedinitrile with triethyl orthoacetate under acidic conditions yields the target imidazole derivative. Purification involves recrystallization from ethanol or acetone to achieve >95% purity, as confirmed by HPLC and melting point analysis (168–175°C) .

Q. How should researchers handle this compound given its toxicity profile?

- Safety Protocols : The compound is classified as harmful (H302, H315, H319, H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention. Store in a cool, dry place away from oxidizers .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Analytical Methods :

- FT-IR : Identify nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and imidazole ring vibrations (C=N/C-N) at 1500–1600 cm⁻¹.

- NMR : ¹H NMR (DMSO-d6) shows a singlet for the methyl group at δ ~2.5 ppm and imidazole protons at δ ~7.5–8.5 ppm.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 132.12 (C₆H₄N₄⁺) .

Advanced Research Questions

Q. How can computational docking studies inform the design of derivatives targeting adenosine receptors (ARs)?

- Methodology : Molecular docking (e.g., AutoDock Vina) using homology models of ARs (based on A2AAR crystal structures) reveals key interactions. For imidazole derivatives, the 4,5-dicarbonitrile group forms hydrogen bonds with Phe173 and Asn273, while the methyl group modulates hydrophobicity near Leu863/Trp246. Substituent volume at the para-position (e.g., cyclopropylmethoxy) optimizes binding in hydrophobic sub-pockets. Validate predictions via radioligand displacement assays .

Q. What strategies resolve contradictions in X-ray crystallography data for imidazole derivatives?

- Crystallographic Refinement : Use SHELXL for small-molecule refinement. For twinned crystals or high-resolution data, apply the TWIN/BASF commands. Validate hydrogen bonding patterns with graph-set analysis (e.g., Etter’s rules) to resolve ambiguities in intermolecular interactions. Cross-check with DFT-optimized geometries .

Q. How can cocrystallization enhance the energetic properties of this compound?

- Cocrystal Engineering : Co-crystallize with methanol or hydrazine derivatives to stabilize high-energy conformations. For example, a 2:3 cocrystal with methanol improves thermal stability (TGA decomposition >250°C) by forming O–H···N hydrogen bonds (2.8–3.0 Å). Monitor crystal packing via Hirshfeld surface analysis to assess supramolecular interactions .

Q. What role do substituent effects play in modulating the compound’s reactivity in nucleophilic substitutions?

- SAR Analysis : The electron-withdrawing dicarbonitrile groups activate the imidazole ring for nucleophilic attack. Bromination at the 2-position (using NBS in DMF) increases electrophilicity, enabling Suzuki couplings with aryl boronic acids. Kinetic studies (UV-Vis monitoring) show rate acceleration with electron-deficient aryl substituents .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Adjust stoichiometry of orthoester precursors to minimize byproducts like uncyclized amines.

- Computational Validation : Compare docking scores (ΔG) with experimental EC50 values to refine force field parameters.

- Safety Compliance : Regularly review SDS updates (e.g., GHS 2023 revisions) and institutional protocols for hazardous compound handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.